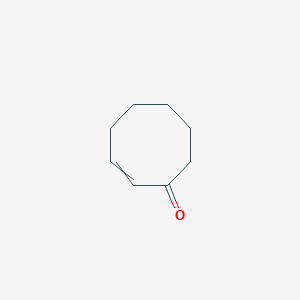
Cyclooctene-3-one
Übersicht
Beschreibung
Cyclooctene-3-one is an organic compound characterized by an eight-membered ring with a double bond and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctene-3-one can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. This reaction typically employs a ruthenium-based catalyst under an inert atmosphere to facilitate the formation of the eight-membered ring.
Industrial Production Methods: Industrial production of cyclooct-2-enone often involves the catalytic hydrogenation of cyclooctadiene followed by oxidation. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctane-1,2-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of cyclooct-2-enone with sodium borohydride yields cyclooctanol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones.
Wissenschaftliche Forschungsanwendungen
Cyclooctene-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and is used in studies of ring strain and reactivity.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of cyclooct-2-enone involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Cyclooctane: A saturated eight-membered ring compound.
Cyclooctene: An unsaturated eight-membered ring with a single double bond.
Cyclooctadiene: An eight-membered ring with two double bonds.
Uniqueness: Cyclooctene-3-one is unique due to the presence of both a double bond and a ketone functional group within the same ring structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
cyclooct-2-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2 |
InChI-Schlüssel |
NSHQAIKRVDXIMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=CC(=O)CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














